Cas no 144049-74-1 ([(2S,3R,4S,5R,6S)-4,5-Dihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyloxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate)
![[(2S,3R,4S,5R,6S)-4,5-Dihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyloxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate structure](https://de.kuujia.com/scimg/cas/144049-74-1x500.png)
144049-74-1 structure
Produktname:[(2S,3R,4S,5R,6S)-4,5-Dihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyloxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
CAS-Nr.:144049-74-1
MF:C31H40O17
MW:684.63911151886
CID:186418
[(2S,3R,4S,5R,6S)-4,5-Dihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyloxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-4-O-[(3E)-3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl]-a-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl(9CI)
- b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-4-O-[(3E)-3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl]-a-L-mannopy
- b-D-Glucopyranoside,(1aS,1bS,2S,5aR,6S,6aS)-6-[[6-deoxy-4-O-[(3E)-3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl]-a-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclop
- b-D-Glucopyranoside,6-[[6-deoxy-4-O-[3-(3-hydroxy-4-methoxyphenyl)-1-oxo-2-propenyl]-a-L-mannopyranosyl]oxy]-1a,1b,2,5a,6,6a-hexahydro-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl,[1aS-[1aa,1bb,2b,5ab,6b(E),6aa]]-
- Oxireno[4,5]cyclopenta[1,2-c]pyran, b-D-glucopyranoside deriv.
- Scropheanoside II
- [(2S,3R,4S,5R,6S)-4,5-Dihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,
- [(2S,3R,4S,5R,6S)-4,5-Dihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyloxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate
-
- Inchi: 1S/C31H40O17/c1-12-25(45-18(35)6-4-13-3-5-16(41-2)15(34)9-13)22(38)24(40)29(43-12)46-26-14-7-8-42-28(19(14)31(11-33)27(26)48-31)47-30-23(39)21(37)20(36)17(10-32)44-30/h3-9,12,14,17,19-30,32-34,36-40H,10-11H2,1-2H3/b6-4+/t12-,14+,17+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28-,29-,30-,31+/m0/s1
- InChI-Schlüssel: VEBQLXDMHALCLY-ZRIXAICDSA-N
- Lächelt: O1[C@H]2[C@H]([C@@H]3C=CO[C@H]([C@@H]3[C@@]12CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)OC(/C=C/C1C=CC(=C(C=1)O)OC)=O)O)O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 8
- Anzahl der Akzeptoren für Wasserstoffbindungen: 17
- Schwere Atomanzahl: 48
- Anzahl drehbarer Bindungen: 11
- Komplexität: 1190
- Topologische Polaroberfläche: 256
[(2S,3R,4S,5R,6S)-4,5-Dihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyloxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate Verwandte Literatur
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Cinnamsäuren und Derivate Coumarinsäuren und Derivate
- Lösungsmittel und organische Chemikalien Organische Verbindungen Phenylpropanoide und Polyketide Cinnamsäuren und Derivate Hydroxycinnamsäuren und Derivate Coumarinsäuren und Derivate
144049-74-1 ([(2S,3R,4S,5R,6S)-4,5-Dihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-2-methyloxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate) Verwandte Produkte
- 1094296-52-2(3-tert-butyl-4-propoxybenzene-1-sulfonyl chloride)
- 141269-60-5(ethyl (1S,2S)-2-benzylcyclopropane-1-carboxylate, cis)
- 2171384-81-7(3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoheptanoic acid)
- 1804625-02-2(5-Fluoro-3-(fluoromethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 163672-81-9(6-aminoquinolin-5-ol)
- 1575591-66-0(Rilzabrutinib)
- 2229287-01-6(methyl 2-hydroxy-5-(2-oxo-1,3-oxazolidin-5-yl)benzoate)
- 1252878-82-2(2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-chloro-4-methoxyphenyl)acetamide)
- 2680840-25-7(benzyl N-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-2-hydroxypropylcarbamate)
- 1584982-87-5(4-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid)
Empfohlene Lieferanten
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

江苏科伦多食品配料有限公司
Gold Mitglied
CN Lieferant
Reagenz

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge